molecular formula C21H19FN2O3 B10835204 [3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-(4-fluorophenyl)prop-2-enoate

[3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-(4-fluorophenyl)prop-2-enoate

Cat. No.: B10835204
M. Wt: 366.4 g/mol
InChI Key: SAMHXGDYEAOVQC-RUDMXATFSA-N
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Description

“PMID28454500-Compound-36” is a selective and irreversible small molecule inhibitor of Bruton’s tyrosine kinase (BTK). This compound has been studied for its potential to treat rheumatoid arthritis and has shown effectiveness in preclinical models of the disease .

Preparation Methods

The synthetic routes and reaction conditions for “PMID28454500-Compound-36” involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

“PMID28454500-Compound-36” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or room temperature. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

“PMID28454500-Compound-36” has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various biochemical pathways.

    Biology: The compound is used to investigate the role of Bruton’s tyrosine kinase in cellular processes and its potential as a therapeutic target.

    Medicine: It is being studied for its potential to treat rheumatoid arthritis and other autoimmune diseases.

    Industry: The compound is used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of “PMID28454500-Compound-36” involves the selective and irreversible inhibition of Bruton’s tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways that are involved in the proliferation and survival of B cells. By blocking these pathways, the compound can reduce inflammation and immune responses, making it a potential therapeutic agent for autoimmune diseases .

Comparison with Similar Compounds

“PMID28454500-Compound-36” is unique in its selective and irreversible inhibition of Bruton’s tyrosine kinase. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their chemical structures, potency, and therapeutic applications.

Properties

Molecular Formula

C21H19FN2O3

Molecular Weight

366.4 g/mol

IUPAC Name

[3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C21H19FN2O3/c1-14(25)23-11-10-16-13-24-20-8-7-18(12-19(16)20)27-21(26)9-4-15-2-5-17(22)6-3-15/h2-9,12-13,24H,10-11H2,1H3,(H,23,25)/b9-4+

InChI Key

SAMHXGDYEAOVQC-RUDMXATFSA-N

Isomeric SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)F

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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